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Compound of Interest

Compound Name: 5-(4-Fluorophenyl)valeric acid

Cat. No.: B1349314

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-(4-Fluorophenyl)valeric acid
(also known as 5-(4-fluorophenyl)pentanoic acid), a valuable building block in medicinal
chemistry and organic synthesis. This document collates known physicochemical properties,
outlines synthetic pathways, and explores the compound's potential biological significance
based on its structural relationship to known bioactive molecules.

Core Compound Data

5-(4-Fluorophenyl)valeric acid is a carboxylic acid derivative characterized by a pentanoic
acid chain attached to a fluorinated phenyl ring. The presence of the fluorine atom can
significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability,
making it an attractive moiety in drug design.

Physicochemical and Identification Properties

The key gquantitative data for 5-(4-Fluorophenyl)valeric acid are summarized in the table
below. This information is essential for its identification, handling, and use in experimental

settings.
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Property Value Reference(s)
Molecular Weight 196.22 g/mol [1112]
Molecular Formula C11H13FO2 [1][2]
CAS Number 24484-22-8 [11[2]

) Solid, white to light yellow
Physical Form )
crystalline powder

Melting Point 75-79 °C (lit.) [2]

SMILES 0O=C(0O)CCCCclccc(F)ccl [1]
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Safety and Handling Information

Proper handling is crucial when working with any chemical intermediate. The following table
summarizes the known hazard classifications for 5-(4-Fluorophenyl)valeric acid.

Hazard Information Details Reference(s)
Signal Word Warning
Hazard Statements H315 (Causes skin irritation)

H319 (Causes serious eye

irritation)

H335 (May cause respiratory

irritation)

P261, P264, P271, P280,
Precautionary Codes P302+P352,
P305+P351+P338

_ ) Dust mask (type N95),
Personal Protective Equipment .
Eyeshields, Gloves
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Experimental Protocols and Synthesis

While specific, detailed, step-by-step laboratory procedures are not extensively documented in
publicly accessible literature, patent literature outlines a viable synthetic route via Friedel-Crafts
acylation. This method is a cornerstone of aromatic chemistry for forming carbon-carbon
bonds.

General Experimental Protocol: Friedel-Crafts Acylation

The synthesis of a precursor, 5-(4-fluorophenyl)-5-oxopentanoic acid, is a key step. This
precursor can then be reduced to yield the target compound. The protocol involves the
acylation of fluorobenzene with glutaric anhydride.

Reaction: Fluorobenzene + Glutaric Anhydride — 5-(4-fluorophenyl)-5-oxopentanoic acid
Reagents and Conditions:

» Starting Materials: Fluorobenzene, Glutaric Anhydride.

» Solvent: Can include excess fluorobenzene, dichloromethane, or carbon disulfide.

o Catalyst: A Lewis acid, typically Aluminum chloride (AICIs), is used to activate the anhydride.

[3]

o Temperature: The reaction is often conducted at reduced temperatures (e.g., -20 °C to 20
°C) to control selectivity and prevent side reactions.[3]

o Workup: The reaction is typically quenched by pouring it into a mixture of ice and
concentrated hydrochloric acid. The product is then extracted with an organic solvent,
washed, dried, and purified, usually by recrystallization.

The resulting keto-acid would then undergo a reduction of the ketone group (e.g., via
Clemmensen or Wolff-Kishner reduction) to yield 5-(4-Fluorophenyl)valeric acid.

The following diagram illustrates a logical workflow for this synthesis.
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Caption: General workflow for the synthesis of 5-(4-Fluorophenyl)valeric acid.

Applications in Drug Development

5-(4-Fluorophenyl)valeric acid serves as a crucial intermediate in the synthesis of complex
pharmaceutical agents. Its most notable application is in synthetic routes leading to cholesterol-
lowering and cardiovascular drugs.
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» Atorvastatin Intermediate: The core structure of this valeric acid derivative is found within key
precursors for the synthesis of Atorvastatin (Lipitor®), a widely used HMG-CoA reductase
inhibitor.[4]

o Ezetimibe Synthesis: The related keto-acid, 5-(4-fluorophenyl)-5-oxopentanoic acid, is a
documented starting material in novel synthetic methods for Ezetimibe, a drug that inhibits
cholesterol absorption.[3]

Potential Biological Activity and Signhaling Pathways

Direct experimental data on the biological activity of 5-(4-Fluorophenyl)valeric acid is scarce
in public literature. However, significant insights can be drawn from its structural analog, valeric
acid (pentanoic acid).

Valeric acid is a short-chain fatty acid (SCFA) known to be a potent histone deacetylase
(HDAC) inhibitor. HDACs are enzymes that play a critical role in the epigenetic regulation of
gene expression by removing acetyl groups from histone proteins, leading to chromatin
condensation and transcriptional repression. By inhibiting HDACs, compounds like valeric acid
can induce histone hyperacetylation, leading to a more open chromatin structure and the
expression of genes involved in processes like cell cycle arrest and apoptosis.

This mechanism is a key target in cancer therapy and is also being explored for neurological
and inflammatory disorders. It is hypothesized that the fluorinated analog, 5-(4-
Fluorophenyl)valeric acid, is of high interest to researchers for its potential to act as a more
potent or selective HDAC inhibitor, where the fluorophenyl group could enhance binding affinity
or improve pharmacokinetic properties.

The diagram below illustrates the hypothesized mechanism of action based on the known
activity of valeric acid.
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Caption: Hypothesized HDAC inhibition pathway for 5-(4-Fluorophenyl)valeric acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1349314#5-4-fluorophenyl-valeric-acid-molecular-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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